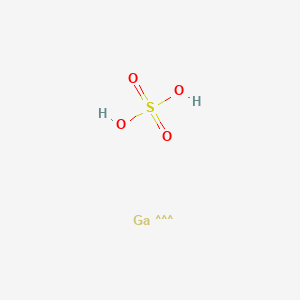Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst
Gallium sulfate exhibits mild Lewis acidity, making it a valuable catalyst for various organic reactions. Studies have shown its effectiveness in:
- Esterification reactions: It promotes the formation of esters, which are essential components in pharmaceuticals, fragrances, and other products .
- Cyclization reactions: It facilitates the formation of cyclic compounds, crucial building blocks in organic synthesis and drug discovery .
- Alkylation reactions: It acts as a catalyst for introducing alkyl groups into organic molecules, used in creating new materials and modifying existing ones .
Precursor for Gallium Compounds
Gallium sulfate serves as a starting material for synthesizing other gallium compounds with specific properties needed for various research applications. These include:
- Gallium nitride (GaN): A prominent material used in light-emitting diodes (LEDs), laser diodes, and transistors due to its exceptional electrical and optical properties .
- Gallium arsenide (GaAs): Another crucial semiconductor material employed in high-speed electronic devices like microwave transistors and solar cells .
Material Science Research
The unique properties of gallium sulfate, such as its high melting point and thermal stability, make it valuable for material science research. It is being explored in the development of:
- Solid electrolytes: These electrolytes are crucial for developing next-generation batteries with improved safety and efficiency .
- Ionic liquids: These are salts in liquid form with unique properties used in various applications, including catalysis and separation processes .
Biological Research
While the research is still in its early stages, gallium sulfate shows promise in various biological research areas, including:
Gallium sulfate is a salt formed by the reaction of gallium metal with sulfuric acid. It exists as a hydrate (with water molecules attached) or an anhydrous form (without water). The most common hydrate is gallium sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O). Gallium sulfate is a valuable source of gallium, a metal with interesting properties like liquid metal behavior at low temperatures [].
Molecular Structure Analysis
The gallium sulfate molecule adopts a triclinic crystal structure. It features two Ga³⁺ cations coordinated with three SO₄²⁻ sulfate anions. Each sulfate ion forms tetrahedral structures with four oxygen atoms surrounding a central sulfur atom. The gallium cations are surrounded by oxygen atoms from the sulfate groups, forming an octahedral coordination sphere. This structure contributes to the moderate water solubility of gallium sulfate.
Chemical Reactions Analysis
Synthesis
Gallium sulfate is typically synthesized by dissolving gallium metal or its oxide in sulfuric acid. The reaction can be represented as:
2Ga + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂ (g)
Decomposition
Upon heating, gallium sulfate decomposes, releasing sulfur trioxide and leaving behind gallium oxide as a residue:
Ga₂(SO₄)₃ → Ga₂O₃ + 3SO₃ (g)
Other Reactions
Gallium sulfate can participate in various reactions depending on the reaction conditions. For instance, it reacts with alkali metal hydroxides to form gallium hydroxide:
Ga₂(SO₄)₃ + 6KOH → 2Ga(OH)₃↓ + 3 K₂SO₄ []
Physical And Chemical Properties Analysis
- Appearance: White crystalline powder.
- Melting point: Decomposes at 680 °C (1256 °F).
- Boiling point: Not applicable (decomposes before boiling).
- Solubility: Slightly soluble in water (around 30 g/L at 25 °C). Insoluble in most organic solvents.
- Density: 3.1 g/cm³ (anhydrous) [].
- Hygroscopicity: Hygroscopic (absorbs moisture from the air).
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






